2,6-Dihydroxypyridine: A Comprehensive Technical Guide for Researchers
2,6-Dihydroxypyridine: A Comprehensive Technical Guide for Researchers
CAS Number: 626-06-2
This guide provides an in-depth overview of 2,6-dihydroxypyridine (B1200036), a pivotal heterocyclic compound with significant applications in biochemical research and as a scaffold in drug development. It covers its chemical and physical properties, synthesis methodologies, key reactions, and biological significance, tailored for researchers, scientists, and professionals in the pharmaceutical industry.
Core Properties and Data
2,6-Dihydroxypyridine, with the molecular formula C₅H₅NO₂, is a colorless solid organic compound.[1][2] It is also known by other names such as 6-Hydroxypyridin-2(1H)-one and 1-Deazauracil.[1] The fundamental physicochemical properties of 2,6-dihydroxypyridine are summarized below.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 626-06-2 | [1][3][4][5] |
| Molecular Formula | C₅H₅NO₂ | [1][3][6] |
| Molecular Weight | 111.10 g/mol | [1][3][6][7] |
| Appearance | Colorless crystalline solid | [1][2] |
| Melting Point | 190–191 °C | [1] |
| Boiling Point | 387.2 ± 42.0 °C | [1][3] |
| Density | 1.379 ± 0.06 g/cm³ | [1] |
| Solubility in Water | 41 g/L | [1] |
Tautomerism and Solubility
2,6-Dihydroxypyridine exhibits tautomerism, existing in several forms.[1] The specific tautomer distribution is dependent on the solvent.[1] In polar solvents such as ethanol, water, and DMSO, the 6-hydroxy-2(1H)-pyridone form is the most prevalent.[1][6] This solvent-dependent tautomerization significantly influences its solubility and reactivity.[2] Its solubility is enhanced in polar protic solvents due to favorable hydrogen bonding interactions.[2]
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and identification of 2,6-dihydroxypyridine.
| Spectroscopic Data | Details | Source(s) |
| ¹H NMR | In a published study, the ¹H NMR spectrum suggested a non-symmetric pyridone structure with signals at δ = 11.47 (bs, 1H, NH), 7.68 (t, 1H), 6.91 (d, 1H), and 6.60 (d, 1H) ppm. | [8] |
| ¹³C NMR | The ¹³C NMR spectrum showed peaks at δ = 163.7, 147.0, 142.2, 114.9, and 108.5 ppm. | [8] |
| Infrared (IR) | Key vibrational peaks confirming the pyridone tautomer are observed at 1596 cm⁻¹, 1333 cm⁻¹, 825 cm⁻¹, and 706 cm⁻¹. O-H and C=O stretching bands appear around 3200 cm⁻¹ and 1650 cm⁻¹, respectively. | [6][8] |
| Mass Spectrometry | The molecular ion peak can be detected at m/z 111.10 using techniques like ESI-MS or GC-MS. | [6][7] |
Synthesis and Reactivity
2,6-Dihydroxypyridine can be produced through both biological and chemical synthesis routes.
Biological Synthesis
This compound is a key intermediate in the microbial metabolic pathway for the degradation of nicotine (B1678760).[2][6] Aerobic bacteria, most notably Arthrobacter nicotinovorans, utilize a sophisticated enzymatic system to break down nicotine, using it as a source of carbon and energy, which results in the formation of 2,6-dihydroxypyridine.[1][2]
Chemical Synthesis
Chemical synthesis provides versatile and scalable methods for producing 2,6-dihydroxypyridine and its derivatives.[6] One common approach involves the hydroxylation of substituted pyridine (B92270) precursors.[2][6]
Key Reactions
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Enzymatic Hydroxylation : It serves as a substrate for the FAD-dependent and NADH-dependent enzyme 2,6-dihydroxypyridine-3-hydroxylase.[1][6] This enzyme catalyzes its conversion to 2,3,6-trihydroxypyridine.[2][6] The enzyme exhibits high specificity and is inhibited by structurally similar compounds like 2,6-dimethoxypyridine (B38085) and 2,3-dihydroxypyridine.[1]
-
Reduction of Sulfoxides : 2,6-Dihydroxypyridine is an efficient reagent for the deoxygenation of sulfoxides to their corresponding sulfides.[6] This reaction proceeds under mild, neutral conditions, often in refluxing acetonitrile, offering a convenient alternative to harsher methods.[6] A key advantage is the straightforward workup, as the compound and its oxidation products are insoluble and can be removed by simple filtration.[6]
Biological Significance and Applications
The pyridine and dihydropyridine (B1217469) scaffolds are crucial structural components in many pharmaceuticals due to their ability to influence biochemical potency and metabolic stability.[6][9][10]
-
Drug Development : Derivatives of 2,6-dihydroxypyridine are actively being investigated for a range of therapeutic applications.[6] Functionalized derivatives have demonstrated significant potential as antibacterial and antifungal agents, with some showing excellent activity against multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.[2]
-
Bioremediation : Its role as an intermediate in nicotine degradation highlights its importance in environmental detoxification processes.[2]
-
Cosmetics : It has been explored as a coupling agent in oxidation-based hair dye formulations to intensify and prolong color.[2][6]
Experimental Protocols
Protocol 1: Chemical Synthesis of 2,6-Dihydroxypyridine Formate Salt
This protocol is adapted from a published synthesis method.[8]
Step 1: Synthesis of 2,6-di-tert-butoxypyridine
-
Charge a 100 mL round-bottom flask with 2,6-dichloropyridine (B45657) (1.00 g, 6.80 mmol) and 15 mL of mesitylene.
-
Add potassium tert-butoxide (1.52 g, 13.6 mmol).
-
Reflux the solution under a nitrogen atmosphere for 18 hours. A color change from colorless to deep red will be observed.
-
After 18 hours, allow the solution to cool to room temperature.
-
Wash the solution with water (3 x 20 mL).
-
Collect the organic layer and dry it over sodium sulfate. This intermediate is used in the next step without further purification.
Step 2: Formation of 2,6-Dihydroxypyridine
-
To the crude 2,6-di-tert-butoxypyridine from Step 1, add 10 mL of formic acid and 5 mL of water.
-
Stir the bi-layered solution vigorously in air for 18 hours, during which a solid precipitate will form.
-
Collect the solid by filtration and dry under vacuum to yield the final product.
Protocol 2: Analytical Characterization
-
Sample Preparation : For NMR analysis, dissolve 5-10 mg of the synthesized 2,6-dihydroxypyridine in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[11]
-
¹H and ¹³C NMR Spectroscopy : Acquire spectra on a standard NMR spectrometer. Process the data to identify characteristic chemical shifts and coupling constants to confirm the structure.[6]
-
Infrared Spectroscopy (IR) : Obtain an IR spectrum of the solid sample (e.g., using a KBr pellet). Confirm the presence of key functional groups by identifying O–H (~3200 cm⁻¹) and C=O (~1650 cm⁻¹) stretching frequencies.[6]
-
Mass Spectrometry (MS) : Analyze the sample using ESI-MS or GC-MS to confirm the molecular weight by observing the molecular ion peak at m/z 111.10.[6]
Visualizations
Nicotine Degradation Pathway
The following diagram illustrates the role of 2,6-dihydroxypyridine as a key intermediate in the microbial degradation pathway of nicotine.
References
- 1. 2,6-Dihydroxypyridine - Wikipedia [en.wikipedia.org]
- 2. Buy 2,6-Dihydroxypyridine | 626-06-2 [smolecule.com]
- 3. CAS 626-06-2 | 2,6-Dihydroxypyridine - Synblock [synblock.com]
- 4. 2,6-Dihydroxypyridine 97% | CAS: 626-06-2 | AChemBlock [achemblock.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 2,6-Dihydroxypyridine|CAS 626-06-2|For Research [benchchem.com]
- 7. 2,6-Dihydroxypyridine | C5H5NO2 | CID 69371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
